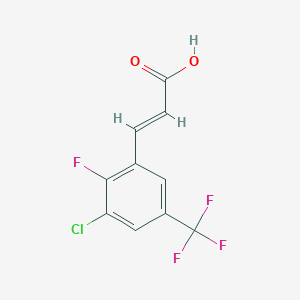
3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid is a halogenated aromatic compound It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a cinnamic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid typically involves the halogenation and fluorination of a cinnamic acid derivative. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The reaction conditions often require a solvent like dimethylformamide (DMF) and a catalyst such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cinnamic acids.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogenated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid is unique due to its cinnamic acid backbone, which imparts distinct chemical properties compared to its pyridine and benzaldehyde analogs
Propiedades
Fórmula molecular |
C10H5ClF4O2 |
|---|---|
Peso molecular |
268.59 g/mol |
Nombre IUPAC |
(E)-3-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H5ClF4O2/c11-7-4-6(10(13,14)15)3-5(9(7)12)1-2-8(16)17/h1-4H,(H,16,17)/b2-1+ |
Clave InChI |
DJCGKKOBATYOTR-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1/C=C/C(=O)O)F)Cl)C(F)(F)F |
SMILES canónico |
C1=C(C=C(C(=C1C=CC(=O)O)F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
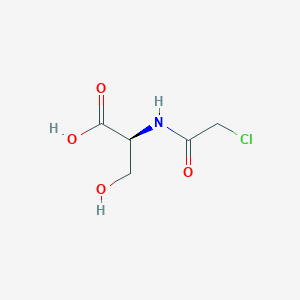
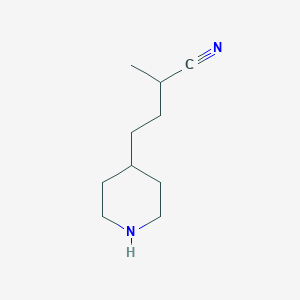
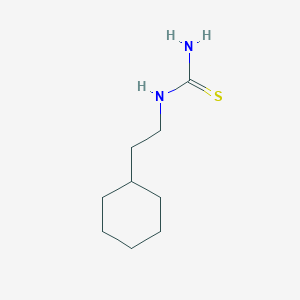
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
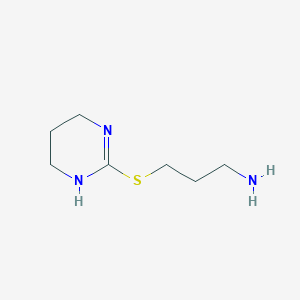
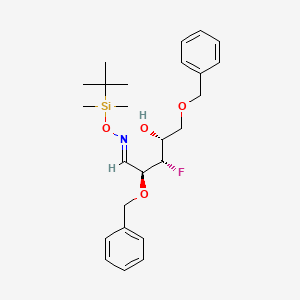


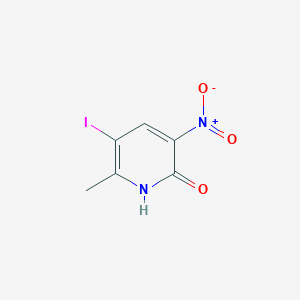
![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
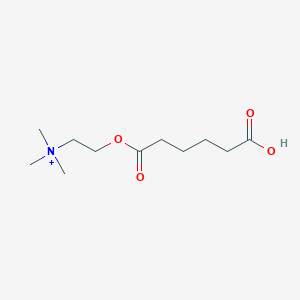
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate](/img/structure/B15205459.png)
